Product packaging for 2-Methyl-5-phenylmorpholine hydrochloride(Cat. No.:)

2-Methyl-5-phenylmorpholine hydrochloride

Cat. No.: B11776607
M. Wt: 213.70 g/mol
InChI Key: XSPPNNAYDXPDJO-UHFFFAOYSA-N
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Description

Significance of Morpholine (B109124) Derivatives in Modern Chemical Synthesis

Morpholine and its derivatives are remarkably versatile, serving not only as integral components of bioactive molecules but also as crucial tools in synthetic organic chemistry. nih.govwisdomlib.org They are used as solvents, catalysts, and versatile building blocks for constructing more complex molecular architectures. wisdomlib.orge3s-conferences.org The ability of the morpholine ring to act as a pharmacophore, a key interacting element with biological targets, or a modulator of physicochemical properties has propelled extensive research into its synthesis and application. acs.orge3s-conferences.org

The significance of these derivatives is evident in their wide range of applications. They are key components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as polymers, where they can act as stabilizers or curing agents. e3s-conferences.orgontosight.ai In medicinal chemistry, the morpholine scaffold is present in molecules targeting a vast array of conditions. ijprems.com Its facile and varied synthetic routes allow chemists to readily introduce this scaffold, enabling the creation of diverse chemical libraries for screening and lead optimization. nih.govcapes.gov.br

Specific Context of 2-Methyl-5-phenylmorpholine (B3022880) Hydrochloride in Chemical Research

2-Methyl-5-phenylmorpholine hydrochloride is a specific derivative belonging to the broader class of substituted phenylmorpholines. wikipedia.org This class of compounds is derived from 2-phenylmorpholine (B1329631) and has been a subject of significant interest in chemical and pharmaceutical research. wikipedia.org The parent compound, phenmetrazine (3-methyl-2-phenylmorpholine), was historically used as an anorectic and is known for its stimulant properties stemming from its activity as a monoamine releasing agent. nih.govgoogle.com

Research into analogues like this compound often focuses on understanding the structure-activity relationships (SAR) within this chemical class. e3s-conferences.org Specifically, studies explore how substitutions on the phenyl and morpholine rings affect a compound's interaction with monoamine transporters—proteins responsible for the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin. nih.govgoogle.com Compounds within this family are investigated as potential chemical probes to study the function of these transporters or as scaffolds for developing novel central nervous system (CNS) agents. acs.orgwikipedia.org The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it suitable for use in various in vitro and in vivo experimental settings. ontosight.ai

A significant area of research for these compounds involves their potential as releasers and/or reuptake inhibitors of monoamine neurotransmitters. google.com For instance, a 2011 patent application by Blough et al. described the synthesis and evaluation of numerous phenylmorpholine analogs, including fluorinated and methylated derivatives, to explore their potential for therapeutic applications. nih.govljmu.ac.uk The research aims to create compounds that act on the central nervous system but with modified properties that might differentiate them from earlier compounds in the class. google.com The study of specific isomers, such as the various stereoisomers of 2-Methyl-5-phenylmorpholine, is crucial for delineating their precise pharmacological profiles at neurotransmitter transporters. nih.gov

Interactive Data Table: Chemical Properties of this compound

PropertyValueSource
IUPAC Name (2S,5S)-2-methyl-5-phenylmorpholine hydrochloride achemblock.com
CAS Number 1821669-94-6 ((2S,5S) isomer) achemblock.com
Molecular Formula C₁₁H₁₆ClNO achemblock.com
Molecular Weight 213.71 g/mol achemblock.com
Canonical SMILES C[C@H]1CNC@@HCO1.[H]Cl achemblock.com

Note: The data presented pertains to the (2S,5S) stereoisomer. Other isomers, such as (2R,5R), also exist and are subjects of chemical research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClNO B11776607 2-Methyl-5-phenylmorpholine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-methyl-5-phenylmorpholine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H

InChI Key

XSPPNNAYDXPDJO-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(CO1)C2=CC=CC=C2.Cl

Origin of Product

United States

Mechanistic Investigations and Reaction Dynamics of 2 Methyl 5 Phenylmorpholine Hydrochloride Synthesis

Elucidation of Key Reaction Intermediates

The synthesis of phenylmorpholine derivatives typically proceeds through a pathway involving the formation and subsequent cyclization of an amino alcohol. wikipedia.orgnih.gov A common strategy involves the reaction of an α-haloketone with an amino alcohol, followed by cyclization and reduction. wikipedia.org For the synthesis of a 2-methyl-5-phenyl substituted morpholine (B109124), the pathway involves analogous steps where key intermediates dictate the formation of the heterocyclic ring.

The initial step is the reaction between a substituted phenyl-epoxide or a related precursor and an appropriate amino alcohol. This is followed by an acid-catalyzed intramolecular cyclization. For example, the synthesis of the related compound phenmetrazine (3-methyl-2-phenylmorpholine) can start from 2-bromopropiophenone and ethanolamine. wikipedia.org This reaction forms an intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol, which is then reduced to yield the final morpholine ring. wikipedia.org In a similar vein, the synthesis of 4-methylphenmetrazine involves the formation of intermediates such as 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl-)propan-1-one and the subsequent cyclized intermediate 3-methyl-2-(4-methylphenyl)morpholin-2-ol. nih.gov

Table 1: Plausible Intermediates in Phenylmorpholine Synthesis
Intermediate TypeGeneral Structure/DescriptionRole in Synthesis
α-HaloketoneA ketone with a halogen (e.g., bromine) on the alpha carbon.Starting material that provides the carbon backbone and an electrophilic site for the initial reaction with an amine.
Open-Chain Amino AlcoholA molecule containing both an amine and a hydroxyl group, formed after the initial SN2 reaction.The direct precursor to the morpholine ring, which undergoes intramolecular cyclization.
Cyclized Hemiaminal/AlcoholA cyclic intermediate (e.g., 3-methyl-2-phenylmorpholin-2-ol) formed after the initial ring closure. wikipedia.orgAn intermediate that requires a final reduction step to form the saturated morpholine ring.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Stereoselectivity

The stereochemical outcome of the morpholine synthesis is heavily influenced by non-covalent interactions within the transition state of the cyclization step. Hydrogen bonding, in particular, plays a critical role in achieving stereoselectivity. organic-chemistry.org Computational analyses have shown that interactions between a catalyst, substrates, and their respective distortions are key in determining the stability of a transition state. researchgate.net

In the context of morpholine synthesis, intramolecular hydrogen bonding within the open-chain amino alcohol precursor can pre-organize the molecule into a lower-energy, chair-like conformation for cyclization. This hydrogen bond, typically occurring between the hydroxyl group and the secondary amine, restricts conformational freedom. This restriction orients the substituents (in this case, the methyl and phenyl groups) into pseudo-equatorial or pseudo-axial positions, thereby directing the trajectory of the ring-closing nucleophilic attack.

This "interaction strategy," which focuses on stabilizing the transition state of the major reaction pathway, can enhance the formation of a desired stereoisomer. researchgate.net By reinforcing the hydrogen bonding interactions, the energy barrier for one stereochemical pathway is lowered relative to others, leading to a higher diastereomeric or enantiomeric excess. organic-chemistry.orgresearchgate.net For instance, in certain asymmetric syntheses of morpholines, hydrogen-bonding interactions between the substrate and a chiral catalyst are crucial for obtaining high enantioselectivity. organic-chemistry.org

Reaction Kinetics and Thermodynamic Considerations

When a reaction can yield two or more different products, such as stereoisomers, the final product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org This distinction is critical in the synthesis of 2-Methyl-5-phenylmorpholine (B3022880), which can exist as different stereoisomers (e.g., cis and trans).

Kinetic control prevails under conditions where the reaction is irreversible, typically at lower temperatures and with shorter reaction times. youtube.com The major product formed is the one that proceeds through the transition state with the lowest activation energy, meaning it is the product that forms the fastest. jackwestin.com This is known as the kinetic product.

Thermodynamic control dominates when the reaction is reversible, which is favored by higher temperatures and longer reaction times. wikipedia.orgyoutube.com These conditions allow the system to reach equilibrium, and the major product will be the most stable one, i.e., the one with the lowest Gibbs free energy. This is the thermodynamic product. The trans isomer of a disubstituted ring is often the thermodynamically more stable product due to minimized steric hindrance between the substituents.

By carefully selecting the reaction conditions, the synthesis can be directed to favor either the kinetic or the thermodynamic stereoisomer of 2-Methyl-5-phenylmorpholine. An initial reaction might yield the kinetic product, which could then be converted to the more stable thermodynamic product by heating to allow for equilibration. wikipedia.org

Table 2: Comparison of Reaction Control Parameters
ParameterKinetic ControlThermodynamic Control
Governing FactorRate of reaction (lowest activation energy) jackwestin.comProduct stability (lowest Gibbs free energy) jackwestin.com
Reaction ConditionsLow temperature, short reaction time High temperature, long reaction time
ReversibilityIrreversible or pseudo-irreversibleReversible (equilibrium conditions) wikipedia.org
Resulting ProductThe product that is formed fastest.The most stable product.

Mechanisms of Molecular Interaction for Morpholine Derivatives in Chemical Systems

The morpholine ring is a privileged pharmacophore in medicinal chemistry due to its unique structural and electronic properties, which facilitate a range of molecular interactions. nih.gov Its ability to improve physicochemical properties such as solubility and membrane permeability makes it a valuable component in drug design. nih.gov

The key features of the morpholine moiety that drive its molecular interactions are:

Hydrogen Bond Acceptor: The oxygen atom within the morpholine ring is an effective hydrogen bond acceptor. This allows morpholine-containing compounds to form strong hydrogen bonds with biological targets like proteins, a crucial interaction for modulating their activity.

Basic Nitrogen Center: The nitrogen atom is weakly basic and can be functionalized. In physiological conditions, it can be protonated, allowing for ionic interactions with negatively charged residues in protein binding pockets.

Conformational Scaffold: The six-membered ring typically adopts a stable chair conformation. This provides a rigid scaffold that holds appended functional groups (like the methyl and phenyl groups in 2-Methyl-5-phenylmorpholine) in a well-defined three-dimensional orientation, which is essential for precise binding to a biological target.

These properties allow morpholine derivatives to engage in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and, when protonated, ionic bonds. This versatility enables them to bind effectively to a wide array of biological targets, explaining their prevalence in therapeutically active compounds.

Table 3: Molecular Interactions of the Morpholine Moiety
Structural FeatureType of InteractionSignificance
Oxygen AtomHydrogen Bond AcceptorEnhances binding affinity to biological targets and improves aqueous solubility.
Nitrogen AtomHydrogen Bond Acceptor, Brønsted-Lowry Base (can be protonated)Allows for ionic interactions when protonated and serves as a key site for synthetic modification.
Ring StructureRigid Conformational ScaffoldOrients substituents in a defined spatial arrangement for optimal target interaction.

Computational and Theoretical Chemistry Studies of 2 Methyl 5 Phenylmorpholine Hydrochloride

Quantum Chemical Calculations

Comprehensive quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. However, no published research could be found that specifically applies these methods to 2-Methyl-5-phenylmorpholine (B3022880) hydrochloride.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of computational chemistry, enabling the exploration of molecular behavior that can be difficult to observe experimentally. These techniques are used to build and visualize molecular structures, calculate their energies, and simulate their motion over time.

Table 1: Common Computational Methods in Conformational Analysis

Method Description Application to 2-Methyl-5-phenylmorpholine
Molecular Mechanics (MM) Uses classical physics (force fields) to calculate the potential energy of a molecule based on bond lengths, angles, and torsions. It is computationally fast. Rapidly screen thousands of possible conformations to identify low-energy candidates for further analysis.
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure and energy of a molecule. It is more accurate but computationally more expensive than MM. Optimize the geometry of the most stable conformers found by MM and provide accurate energy differences between them.

| Potential Energy Surface (PES) Scan | Systematically rotates one or more dihedral angles in the molecule and calculates the energy at each step. | Determine the energy barriers to rotation for key bonds, such as the bond connecting the phenyl group to the morpholine (B109124) ring. |

While conformational analysis identifies static, low-energy structures, Molecular Dynamics (MD) and Monte Carlo (MC) simulations provide insight into the dynamic behavior of a molecule. These methods simulate the movement of atoms and molecules over time, governed by the principles of statistical mechanics.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms. Given an initial conformation, MD simulates how the molecule's structure evolves over a period, typically from nanoseconds to microseconds. This allows researchers to observe conformational changes, the stability of the molecule in different environments (e.g., water), and its interactions with other molecules like biological receptors. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from their initial position over time. A stable, plateauing RMSD value indicates that the system has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues around their average position. High RMSF values indicate regions of high flexibility within the molecule.

Monte Carlo (MC) simulations use a different approach, generating new molecular configurations through random changes (e.g., translations, rotations) and accepting or rejecting these changes based on their effect on the system's total energy, according to the Metropolis criterion. MC is particularly useful for exploring a wide range of conformational space to find global energy minima.

For a molecule like 2-Methyl-5-phenylmorpholine hydrochloride, MD simulations can be used to study the stability of its binding to a target protein, revealing how the ligand and protein adapt to each other and which interactions are most persistent over time. semanticscholar.orgnih.gov

Topological analyses of quantum chemical functions provide a deeper understanding of the chemical bonding and electronic structure within a molecule. These methods partition the molecular space into regions that correspond to chemical concepts like atomic cores, covalent bonds, and lone pairs.

Electron Localization Function (ELF): The ELF is a function of the electron density that measures the likelihood of finding an electron pair in a given region of space. niscpr.res.inijasret.com High ELF values (approaching 1.0) are found in regions corresponding to covalent bonds, lone pairs, and atomic inner shells, effectively mapping the Lewis structure of a molecule onto its spatial coordinates. niscpr.res.inijasret.com For 2-Methyl-5-phenylmorpholine, an ELF analysis would visualize the covalent C-C, C-H, C-N, and C-O bonds and clearly demarcate the regions occupied by the lone pairs on the nitrogen and oxygen atoms. ijasret.com

Localized Orbital Locator (LOL): The LOL is another function that reveals regions of high electron localization, similar to ELF. niscpr.res.innih.gov It is based on the kinetic energy density and provides a clear, intuitive picture of bonding and lone pair regions. niscpr.res.in The relief maps generated by ELF and LOL can delineate the electron environment around each atom, distinguishing between areas of high electron density (bonds, lone pairs) and electron depletion. nih.gov

These analyses are valuable for characterizing the nature of chemical bonds (e.g., covalent vs. ionic character) and understanding the molecule's reactivity, as the localized electron pairs are often the sites of chemical reactions. niscpr.res.inniscpr.res.in

In Silico Prediction of Molecular Interactions and Binding Modes

A primary goal of computational chemistry in drug discovery is to predict how a ligand like this compound will interact with a biological target, typically a protein receptor or enzyme. This is achieved through methods like molecular docking.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves:

Preparation: Obtaining or generating 3D structures of the ligand (2-Methyl-5-phenylmorpholine) and the target protein. The ligand's energy is minimized to ensure a stable starting conformation.

Docking: A search algorithm systematically samples a large number of orientations and conformations of the ligand within the protein's binding site (active site).

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode.

The results of a docking study reveal the specific interactions that stabilize the ligand-protein complex. These interactions are crucial for molecular recognition and biological activity. For this compound, the protonated nitrogen is expected to form strong ionic and hydrogen bond interactions, while the phenyl group can engage in hydrophobic and π-stacking interactions with aromatic residues in the binding pocket.

Table 2: Potential Molecular Interactions Predicted by Docking

Interaction Type Description Potential in 2-Methyl-5-phenylmorpholine
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O) and another nearby electronegative atom. The protonated morpholine nitrogen (N-H+) and the morpholine oxygen can act as hydrogen bond donors and acceptors, respectively.
Ionic Bond (Salt Bridge) A strong electrostatic attraction between oppositely charged groups. The positively charged morpholine nitrogen (cation) can interact with negatively charged amino acid residues (e.g., Aspartate, Glutamate).
Hydrophobic Interaction The tendency of nonpolar groups to cluster together in an aqueous environment. The phenyl ring and the aliphatic parts of the morpholine ring can interact with nonpolar amino acid residues (e.g., Leucine, Valine).
π–π Stacking An attractive, noncovalent interaction between aromatic rings. The phenyl group can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein's active site.

| Cation–π Interaction | An interaction between a cation and the face of an electron-rich π system. | The positively charged nitrogen could interact with the face of an aromatic amino acid residue. |

Following docking, MD simulations are often performed on the predicted ligand-protein complex to validate the stability of the binding mode and refine the understanding of the key intermolecular interactions over time. nih.gov

Advanced Analytical Techniques for Structural Elucidation and Stereochemical Characterization of 2 Methyl 5 Phenylmorpholine Hydrochloride

Chromatographic Techniques

Chromatographic methods are indispensable for separating the components of a mixture and are particularly crucial for the stereochemical analysis of chiral molecules like 2-Methyl-5-phenylmorpholine (B3022880) hydrochloride.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purification of enantiomers from a racemic mixture. springernature.comunife.it For 2-Methyl-5-phenylmorpholine hydrochloride, which possesses two chiral centers, resolving its enantiomers is essential. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.cz

The selection of the CSP is paramount for achieving effective enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability in resolving a variety of chiral compounds, including those with amine functionalities. nih.gov The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP. longdom.org

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol modifier (e.g., isopropanol (B130326) or ethanol), is optimized to achieve baseline resolution of the enantiomeric peaks. csfarmacie.cz The precise conditions, including the specific CSP, mobile phase ratio, and flow rate, must be empirically determined to develop a robust separation method. unife.it

Table 1: Illustrative Chiral HPLC Parameters for Enantiomer Resolution

ParameterValue/Condition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (t_R1) ~ 8.5 min (Hypothetical for first eluting enantiomer)
Retention Time (t_R2_) ~ 10.2 min (Hypothetical for second eluting enantiomer)
Resolution (R_s_) > 1.5

This table presents a hypothetical but technically sound set of parameters for the chiral separation of 2-Methyl-5-phenylmorpholine enantiomers, based on established principles for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify substances in a sample. It is a cornerstone for confirming the identity and assessing the purity of volatile and semi-volatile compounds like 2-Methyl-5-phenylmorpholine.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecule to fragment in a reproducible manner. chemguide.co.uklibretexts.org

Table 2: Predicted Major Mass Fragments for 2-Methyl-5-phenylmorpholine

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragment Structure
177[M]+ (Molecular Ion)[C₁₁H₁₅NO]+
162[M - CH₃]+[C₁₀H₁₂NO]+
104[C₆H₅-CH=NH₂]+Phenyl-containing fragment
77[C₆H₅]+Phenyl group

This table illustrates the expected fragmentation pattern of the parent compound (not the hydrochloride salt, which is non-volatile) under electron impact ionization in GC-MS analysis.

Spectroscopic Characterization Methods

Spectroscopic methods probe the interaction of electromagnetic radiation with the compound to provide detailed information about its molecular structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Positional and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the elucidation of molecular structure in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound. nih.gov

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the coupling constants (J) can help determine the dihedral angles between protons, which is crucial for stereochemical assignment. researchgate.net

¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. The chemical shift of each carbon is highly sensitive to its local environment, allowing for the identification of carbons in the phenyl ring, the morpholine (B109124) ring, and the methyl group. rsc.orgmdpi.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
Phenyl-H7.2 - 7.4Multiplet
Morpholine-H (at C5, adjacent to Phenyl)~ 4.5Doublet of Doublets
Morpholine-H (at C2, adjacent to Methyl)~ 4.0Multiplet
Morpholine-H (other)3.0 - 3.8Multiplets
Methyl-H (at C2)~ 1.2Doublet

Note: These are predicted values based on known substituent effects in similar molecular structures. Actual values may vary depending on the solvent and experimental conditions.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Phenyl C (ipso)~ 140
Phenyl C (ortho, meta, para)125 - 129
Morpholine C5 (adjacent to Phenyl)~ 75
Morpholine C2 (adjacent to Methyl)~ 70
Morpholine C3, C6~ 50 - 60
Methyl C~ 18

Note: These are predicted values based on known substituent effects in similar molecular structures. Actual values may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. thermofisher.com The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies. Each functional group has a characteristic absorption range. researchgate.net

For this compound, the FT-IR spectrum would exhibit characteristic bands corresponding to the morpholine ring, the phenyl group, the methyl group, and the hydrochloride salt. Key expected absorptions include the N-H stretching of the protonated amine, the C-O-C ether stretch, aromatic C-H and C=C stretching from the phenyl ring, and aliphatic C-H stretching from the morpholine ring and methyl group. nist.gov

Table 5: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~ 3050 - 3000C-H StretchAromatic (Phenyl)
~ 2980 - 2850C-H StretchAliphatic (Morpholine, Methyl)
~ 2700 - 2400N⁺-H StretchAmmonium Salt
~ 1600, 1480C=C StretchAromatic (Phenyl)
~ 1120C-O-C StretchEther (Morpholine)
~ 750, 700C-H Bend (out-of-plane)Monosubstituted Phenyl

This table presents expected FT-IR absorption ranges based on standard functional group correlation tables and spectra of similar compounds like N-methyl morpholine hydrochloride. nist.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface.

In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the element.

For this compound, XPS analysis would confirm the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Chlorine (Cl) on the surface. High-resolution scans of the C 1s region could be deconvoluted to distinguish between carbon atoms in different environments, such as C-C/C-H (aliphatic and aromatic), C-N, and C-O bonds. The N 1s spectrum would confirm the protonated state of the nitrogen atom, and the Cl 2p spectrum would be characteristic of the chloride counter-ion.

Table 6: Typical Binding Energies for XPS Analysis

Element (Core Level)Chemical SpeciesExpected Binding Energy (eV)
C 1sC-C, C-H~ 284.8
C 1sC-N, C-O~ 286.0 - 286.5
N 1sR₃N⁺-H~ 401.5 - 402.0
O 1sC-O-C (Ether)~ 532.5
Cl 2p₃/₂Cl⁻~ 197.0

Note: These binding energy values are representative and can vary slightly depending on the specific chemical environment, instrument calibration, and charge referencing method used.

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, stands as a definitive method for determining the molecular structure of a crystalline solid at an atomic level. veranova.comspringernature.com

X-ray Crystallography for Absolute Stereochemical Configuration

X-ray crystallography is a powerful technique used to ascertain the three-dimensional arrangement of atoms within a crystal. nih.gov For a chiral molecule, this technique can unambiguously determine the absolute configuration of its stereocenters. veranova.com The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. rigaku.com The intensities and positions of the diffracted beams are used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be deduced. rigaku.com

The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion. researchgate.net When an atom in the crystal absorbs and re-emits X-rays, a phase shift occurs that is dependent on the X-ray wavelength and the atomic number of the atom. By carefully analyzing the differences in intensity between Friedel pairs (reflections that are mirror images of each other), the absolute arrangement of the atoms in space can be established. researchgate.net This is often quantified by the Flack parameter, where a value close to zero for the correct enantiomer confirms the absolute stereochemical assignment. researchgate.net

While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of data that would be obtained from an X-ray crystallographic analysis, using the published data for a related compound, N-propynoyl-(5R)-3-methyl-5-phenylmorpholin-2-one, as an example.

Interactive Table: Illustrative Crystallographic Data for a Related Morpholine Compound
ParameterValue
Empirical FormulaC₁₄H₁₃NO₃
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.5399(4)
b (Å)6.7787(4)
c (Å)25.943(3)
Volume (ų)1150.1
Z4
R-factor (%)4.4

Note: This data is for the related compound N-propynoyl-(5R)-3-methyl-5-phenylmorpholin-2-one and is presented for illustrative purposes only.

Optical Activity Measurements

Optical activity is a characteristic property of chiral molecules, referring to their ability to rotate the plane of plane-polarized light. libretexts.org This property is the basis for polarimetry, a technique widely used in the pharmaceutical industry for the characterization and quality control of enantiomeric substances. drawellanalytical.comdrawellanalytical.com

Optical Rotation for Enantiomeric Purity Assessment

Polarimetry measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. slideshare.net The observed rotation (α) is dependent on the compound's identity, concentration, the length of the sample tube, the temperature, and the wavelength of the light used. medwinpublishers.com To obtain a standardized value, the specific rotation ([α]) is calculated, which is an intrinsic property of a pure enantiomer under defined conditions. libretexts.org

Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. libretexts.org A dextrorotatory (+) enantiomer rotates light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise). libretexts.org A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. csbsju.edu

The enantiomeric purity of a sample can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer. csbsju.edulibretexts.org This is often expressed as optical purity or enantiomeric excess (ee). csbsju.edulibretexts.org For instance, if a sample of this compound exhibits a positive specific rotation, it indicates an excess of the dextrorotatory enantiomer. The magnitude of this rotation allows for the quantification of the enantiomeric excess. chemistrysteps.com

The following table provides a hypothetical example of how optical rotation data could be used to assess the enantiomeric purity of different batches of this compound.

Interactive Table: Hypothetical Optical Rotation Data for Enantiomeric Purity Assessment of this compound
Sample BatchObserved Rotation (α)Specific Rotation [α] (calculated)Enantiomeric Excess (ee) (%)
Batch A+15.0°+75.0°100% (+)
Batch B-15.0°-75.0°100% (-)
Batch C+7.5°+37.5°50% (+)
Batch D0.0°0.0°0% (Racemic)

Note: The specific rotation value of +75.0° for the pure (+) enantiomer is hypothetical and used for illustrative purposes. The calculations assume a standard concentration and path length.

Applications in Chemical Synthesis and Research

2-Methyl-5-phenylmorpholine (B3022880) Hydrochloride as a Key Intermediate in Organic Synthesis

2-Methyl-5-phenylmorpholine hydrochloride serves as a significant intermediate in the synthesis of a variety of substituted phenylmorpholine analogues. wikipedia.orgiiab.me These analogues are of interest in medicinal chemistry due to their potential therapeutic applications. google.com The synthesis of different stereoisomers of 5-Methyl-2-phenyl-morpholine, such as (2S,5R) and (2R,5R) forms, has been documented, highlighting the compound's role as a precursor in creating a diverse range of molecular structures. google.com

One notable application is in the preparation of phenmetrazine analogues. Phenmetrazine (3-methyl-2-phenylmorpholine) and its derivatives are a class of psychostimulants that have been extensively studied. nih.gov The synthesis of positional isomers of methylphenmetrazine (MPM), for instance, involves pathways where a 2-methyl-5-phenylmorpholine core structure is a logical precursor. nih.gov The general synthetic route to phenmetrazine analogues often involves the cyclization of an amino alcohol precursor, a process where the pre-formed 2-Methyl-5-phenylmorpholine structure can be a key starting material for further functionalization. nih.gov

The following table provides examples of phenmetrazine analogues that can be conceptually derived from a 2-Methyl-5-phenylmorpholine scaffold.

AnalogueKey Structural Modification from 2-Methyl-5-phenylmorpholinePotential Application/Research Area
PhenmetrazineIsomeric variation (3-methyl-2-phenylmorpholine)Anorectic, Psychostimulant
PhendimetrazineN-methylation and isomeric variationAnorectic (prodrug to phenmetrazine)
4-Methylphenmetrazine (4-MPM)Methylation on the phenyl ringPsychoactive substance research
3-Fluorophenmetrazine (3-FPM)Fluorination on the phenyl ringPsychoactive substance research

Role as a Chiral Auxiliary in Asymmetric Reactions

In stereoselective synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com The inherent chirality of the auxiliary guides the formation of a specific stereoisomer of the product. numberanalytics.com Once the desired stereochemistry is achieved, the auxiliary can be removed and often recovered for reuse. sigmaaldrich.com

Chiral morpholine (B109124) derivatives are recognized for their utility as building blocks in the synthesis of biologically active compounds. banglajol.info The defined spatial arrangement of substituents on a chiral morpholine ring allows for a high degree of stereochemical control in chemical reactions. This is particularly crucial in pharmaceutical synthesis, where different enantiomers of a drug can have vastly different biological activities.

While specific documented examples of this compound acting as a chiral auxiliary are not prevalent in readily available literature, its chiral nature makes its derivatives prime candidates for such applications. The principles of asymmetric synthesis support the potential use of enantiomerically pure forms of 2-Methyl-5-phenylmorpholine to direct the stereoselective formation of new chemical entities. The general mechanism of a chiral auxiliary involves its attachment to a prochiral substrate, followed by a diastereoselective reaction, and subsequent removal of the auxiliary.

The table below outlines the general steps involved in using a chiral auxiliary in asymmetric synthesis.

StepDescriptionKey Objective
1. AttachmentThe chiral auxiliary is covalently bonded to the substrate molecule.To create a chiral environment around the reaction center.
2. Stereoselective ReactionThe substrate-auxiliary conjugate undergoes a reaction where the auxiliary sterically or electronically directs the approach of the reagent.To induce the formation of one diastereomer in excess.
3. RemovalThe chiral auxiliary is cleaved from the product.To yield the enantiomerically enriched product and allow for the recovery of the auxiliary.

Development of Novel Chemical Scaffolds and Building Blocks Based on the 2-Methyl-5-phenylmorpholine Framework

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. unife.it The 2-Methyl-5-phenylmorpholine structure, with its defined stereochemistry and sites for functionalization, serves as an excellent foundation for creating libraries of novel compounds. nih.gov

The development of new chemical scaffolds based on this framework involves modifying the core structure to explore the chemical space and identify compounds with desired biological activities. These modifications can include:

Substitution on the phenyl ring: Introducing various functional groups to alter electronic properties and interactions with biological targets.

Modification of the methyl group: Extending the alkyl chain or introducing other functional groups.

N-alkylation or N-acylation: Modifying the nitrogen atom of the morpholine ring to influence properties like solubility and receptor binding.

This approach has led to the synthesis of a wide array of substituted phenylmorpholines with diverse pharmacological profiles. wikipedia.org These compounds are investigated for their potential as monoamine neurotransmitter releasers and reuptake inhibitors, with applications in areas such as ADHD treatment and smoking cessation aids. wikipedia.orgnih.gov The 2-Methyl-5-phenylmorpholine framework provides a rigid and well-defined structure that allows for systematic exploration of structure-activity relationships (SAR). nih.gov

Q & A

Q. What are the recommended methods for synthesizing 2-Methyl-5-phenylmorpholine hydrochloride in a laboratory setting?

A validated synthesis route involves reacting 2-amino-2-phenyl-1-alcohol with brominated ketones (e.g., 2-bromo-3-chloropropiophenone) under reflux conditions (60–80°C for 12–24 hours) to facilitate nucleophilic substitution and cyclization. Yield optimization requires careful control of stoichiometric ratios (1:1 to 1:1.2 amine:ketone) and solvent selection (e.g., DMF or THF). Post-reaction purification via recrystallization in ethanol/water mixtures improves purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Use a combination of:

  • HPLC-UV (C18 column, acetonitrile/water mobile phase) for purity assessment.
  • ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) for structural confirmation, focusing on morpholine ring protons (δ 3.5–4.5 ppm) and aromatic signals.
  • Mass spectrometry (ESI-MS) to verify molecular weight (expected [M+H]⁺ ≈ 224.1). Cross-validate results with certified reference standards where available .

Q. What safety protocols should be followed when handling this compound?

  • Conduct reactions in a fume hood with PPE (nitrile gloves, lab coat, safety goggles).
  • Store at -20°C in airtight, light-resistant containers under nitrogen.
  • For spills, collect mechanically and dispose as hazardous waste. Implement emergency eye rinsing (15-minute flush) and seek medical evaluation for exposure .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yields?

Employ a Design of Experiments (DoE) approach to evaluate:

  • Solvent polarity (DMF vs. THF) and reaction temperature (40–100°C).
  • Catalytic additives (e.g., K₂CO₃ for acid scavenging).
  • Real-time monitoring via inline FT-IR to track ketone consumption. Post-optimization, scale-up studies should assess mixing efficiency and heat dissipation .

Q. What strategies resolve enantiomeric forms of this compound when chirality impacts activity?

  • Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) for separation.
  • Confirm absolute configuration via X-ray crystallography or optical rotation comparisons with known standards.
  • For preparative-scale resolution, consider diastereomeric salt formation with L-tartaric acid .

Q. How should contradictory solubility data reported in literature be addressed?

Standardize testing using USP methods :

  • Prepare saturated solutions in pharmaceutically relevant solvents (water, ethanol, DMSO) at controlled temperatures (±0.5°C).
  • Validate via gravimetric analysis and UV spectrophotometry (λ = 260 nm). Document solvent purity, degassing, and equilibration times to ensure reproducibility .

Q. What methodologies investigate the hydrolytic stability of this compound under physiological pH conditions?

  • Incubate samples in USP buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C.
  • Analyze degradation kinetics via HPLC-UV at intervals (0, 24, 48, 72 hours).
  • Identify degradation products using LC-MS/MS and propose pathways (e.g., morpholine ring cleavage) .

Q. How can researchers validate polymorphic forms of this compound?

  • Perform X-ray powder diffraction (XRPD) to compare with known crystalline patterns.
  • Conduct DSC to identify melting endotherms and TGA for dehydration events.
  • Use solid-state NMR to distinguish polymorphs based on carbon-environment shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.